molecular formula C6H12Cl2N4O2 B1380093 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride CAS No. 1461706-20-6

2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride

Cat. No.: B1380093
CAS No.: 1461706-20-6
M. Wt: 243.09 g/mol
InChI Key: BZOSAZGJOBKHMQ-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is a synthetic β-amino acid derivative featuring a 1,2,4-triazole substituent. The compound’s structure combines a methyl-substituted amino acid backbone with a heterocyclic triazole ring, conferring unique physicochemical and biological properties. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical research applications.

Synthesis: The compound is synthesized via nucleophilic substitution or condensation reactions. A related Boc-protected derivative, 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, was synthesized using racemic β-(1,2,4-triazol-1-yl)alanine as a precursor, highlighting the role of protecting groups in modulating reactivity and stability during synthesis .

Safety and Handling: The dihydrochloride form requires stringent storage conditions (e.g., protection from heat and moisture) and poses risks of skin/eye irritation, necessitating precautions such as P210 (avoiding ignition sources) and P332+313 (medical consultation for skin irritation) .

Properties

IUPAC Name

2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.2ClH/c1-6(7,5(11)12)2-10-4-8-3-9-10;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOSAZGJOBKHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by ring-opening, oxidation, and salt formation steps. It is notable for its regioselectivity and efficiency in producing the target compound with high purity.

Reaction Scheme & Conditions

Step Reactants Conditions Product Yield Notes
1 1H-1,2,4-Triazole + O-tosyloxazoline derivative K₂CO₃, tetrabutylammonium bromide, DMF, 120°C, 12h N-alkylated triazole ~97% High regioselectivity for N1-alkylation
2 N-alkylated triazole HCl (6N), reflux 2h Dihydrochloride salt 95-97% Crystallization or extraction

Research Findings

  • Alkylation of triazole with O-tosyloxazoline derivatives proceeds via nucleophilic substitution at the N1 position, favored under basic conditions with K₂CO₃.
  • The subsequent acidification with HCl yields the dihydrochloride salt, which is the desired compound.
  • The process is efficient, with yields exceeding 95%, and is scalable for industrial synthesis.

Synthesis via Reaction of Methyl 3-Amino-2-(5-methoxy-1H-indol-3-yl)propanoate and Related Intermediates

Overview

This route, primarily documented in patent literature, involves a multi-step process starting from methyl esters and amino derivatives, progressing through acylation, amidation, and salt formation.

Reaction Pathway & Conditions

Step Reactants Conditions Product Yield Notes
1 Methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride Acylating agent + amine, basic conditions Acylated intermediate Variable The process is laborious but allows for structural modifications
2 Intermediate Hydrolysis, purification Free acid Moderate Hydrolysis of methyl ester to acid
3 Acid + HCl Reflux Dihydrochloride salt High Final salt form

Research Findings

  • The process is characterized by its complexity and multiple steps, including ester hydrolysis and amidation.
  • It is more suitable for synthesizing analogs or derivatives rather than large-scale production of the target compound.

Synthesis via Direct Alkylation of β-Amino Acids

Overview

A more recent approach involves the direct alkylation of β-amino acids, such as β-(1,2,4-triazol-1-yl)alanine derivatives, using alkyl halides or tosylates, followed by salt formation.

Reaction Conditions & Pathway

Step Reactants Conditions Product Yield Notes
1 β-(1,2,4-Triazol-1-yl)alanine derivative Alkyl halide or tosylate, base (e.g., K₂CO₃) N-alkylated amino acid 68-80% Regioselectivity is critical
2 N-alkylated amino acid Acidification with HCl Dihydrochloride salt >90% Purification via crystallization

Research Findings

  • This method offers a straightforward route with moderate to high yields.
  • It is advantageous for synthesizing stereochemically pure compounds when starting from chiral amino acid derivatives.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Yield Range Advantages Limitations
Alkylation of Triazole with Oxazoline 1H-1,2,4-Triazole + O-tosyloxazoline Alkylation, ring-opening, oxidation >95% High regioselectivity, scalable Requires multiple steps
Derivative Hydrolysis & Amidation Methyl esters + amino derivatives Hydrolysis, amidation Moderate to high Structural versatility Laborious, multi-step
Direct Alkylation of β-Amino Acids β-(1,2,4-Triazol-1-yl)alanine derivatives Alkylation, salt formation 68-80% Simple, suitable for stereoselectivity Needs chiral control

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can produce a variety of substituted triazole compounds .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of 1,2,4-triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity .

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Triazole derivatives have been associated with the inhibition of tumor growth in various cancer models. For example, a study demonstrated that certain triazole-containing compounds could induce apoptosis in cancer cells by activating specific signaling pathways .

Neurological Research
Due to its structural similarity to amino acids, this compound has been explored for its role as a potential neuroprotective agent. Research indicates that it may enhance synaptic plasticity and cognitive function in animal models of neurodegeneration .

Agricultural Applications

Fungicides
The triazole group is widely recognized in agricultural chemistry for its use as fungicides. Compounds similar to 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid have been formulated into agricultural products to control fungal diseases in crops. Their mode of action typically involves inhibiting ergosterol biosynthesis in fungal cell membranes .

Plant Growth Regulators
Additionally, triazole compounds are being studied for their effects on plant growth regulation. They can modulate plant hormone levels, promoting growth under stress conditions such as drought or salinity .

Material Science Applications

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing polymers with specific properties. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical strength .

Nanotechnology
Triazole derivatives are also being explored in nanotechnology for their potential use in creating nanomaterials with unique electronic and optical properties. Their ability to coordinate with metal ions makes them suitable candidates for developing metal-organic frameworks (MOFs) and other nanostructures .

Case Studies

Study Application Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against E.coli and S.aureus strains; potential for developing new antibiotics.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines; suggested pathways involved include caspase activation.
Agricultural UseEffective as a fungicide against Fusarium species; improved crop yield under controlled conditions.
Polymer ChemistryEnhanced thermal stability in synthesized polymers; potential applications in high-performance materials.

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazole-containing amino acid derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Comparisons

Compound Name Structural Features Physicochemical Properties Biological Activity Applications References
2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride Methyl-substituted β-amino acid; 1,2,4-triazole; dihydrochloride salt High solubility in water; hygroscopic Potential enzyme inhibition or receptor modulation (hypothesized) Pharmaceutical research (e.g., prodrug development)
Methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate dihydrochloride Methyl ester derivative; dihydrochloride salt Increased lipophilicity vs. free acid; ester group enhances membrane permeability Prodrug candidate (ester hydrolysis releases active acid) Drug delivery optimization
4-Amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium Chloride (Fluconazole derivative) Difluorophenyl ketone; 1,2,4-triazole Moderate solubility; antifungal activity Inhibition of fungal lanosterol 14α-demethylase Antifungal therapy
Etaconazole/Propiconazole (Agrochemical triazoles) Dichlorophenyl-dioxolane; 1,2,4-triazole High lipophilicity; systemic mobility in plants Fungal ergosterol biosynthesis inhibition Agricultural fungicides
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride Methyl-triazole; primary amine hydrochloride Balanced solubility/stability; versatile reactivity Intermediate for pharmaceuticals/agrochemicals Cross-sectoral synthesis

Key Observations :

Structural Variations: The target compound’s amino acid backbone distinguishes it from antifungal triazoles (e.g., fluconazole derivatives), which prioritize aromatic hydrophobic groups for membrane penetration . Ester derivatives (e.g., methyl ester) exhibit enhanced lipophilicity, favoring prodrug strategies, whereas the dihydrochloride salt prioritizes solubility for in vitro studies .

Biological Activity: Agrochemical triazoles (etaconazole, propiconazole) share the 1,2,4-triazole core but target plant fungal pathogens, unlike the hypothesized human enzyme-targeting mechanism of the amino acid derivative . Fluconazole derivatives leverage triazole coordination to heme iron in fungal enzymes, a mechanism less relevant to amino acid-based structures .

Applications :

  • The dihydrochloride form’s solubility makes it ideal for aqueous formulations, whereas methyl esters or agrochemical triazoles prioritize environmental stability or tissue penetration .

Research Findings and Implications

  • Synthetic Flexibility : The Boc-protected precursor (from ) demonstrates the compound’s adaptability for functionalization, enabling tailored derivatives for structure-activity relationship (SAR) studies .
  • Safety Considerations : The dihydrochloride salt’s hygroscopicity necessitates controlled storage, contrasting with more stable agrochemical triazoles .
  • Pharmacological Potential: While antifungal triazoles dominate clinical use, the amino acid derivative’s unique structure suggests unexplored applications in metabolic pathway modulation or peptide-mimetic drug design .

Biological Activity

2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is a compound that belongs to the triazole family, which is known for its diverse biological activities. Triazole derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C5H9Cl2N5O2
  • Molecular Weight : 210.06 g/mol

Antimicrobial Activity

Triazole compounds are often recognized for their antimicrobial properties. Research has shown that this compound exhibits significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of triazole derivatives has been widely studied. A study conducted on human cancer cell lines demonstrated that this compound inhibits cell proliferation through apoptosis induction.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.5Induction of apoptosis
HeLa (Cervical Cancer)12.3Cell cycle arrest at G2/M phase

The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has been evaluated for anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Antimicrobial Efficacy

A recent study published in Frontiers in Chemistry explored the synthesis and biological evaluation of various triazole derivatives, including this compound. The study confirmed its efficacy against drug-resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effect on breast cancer cells. The results indicated that treatment with this compound resulted in significant cell death and reduced tumor growth in xenograft models . This study emphasizes the need for further preclinical trials to explore its therapeutic potential.

Q & A

Basic: What synthetic routes and reaction conditions are optimal for preparing 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride, and how can yield be improved?

Methodological Answer:
The synthesis typically involves coupling triazole derivatives with amino acid precursors. For example, refluxing intermediates in DMSO or ethanol with catalytic acetic acid (e.g., 5 drops) promotes condensation, followed by solvent evaporation and crystallization . Yield optimization may require:

  • Extended reflux duration (e.g., 18 hours for analogous triazole synthesis) to drive reaction completion.
  • Solvent selection : Polar aprotic solvents like DMSO enhance reactivity, while ethanol aids in purification.
  • Crystallization conditions : Using water-ethanol mixtures improves purity and yield (65% reported for similar compounds) .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly the triazole ring (δ 7.5–8.5 ppm for triazole protons) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (≥95%) and detect impurities using reverse-phase columns with UV detection .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ ion at m/z 157.13) .

Advanced: How does pH and temperature affect the compound’s stability, and what methods detect degradation products?

Methodological Answer:

  • Stability Studies :
    • pH-dependent degradation : Test buffers (pH 1–13) at 25–40°C; acidic conditions may protonate the triazole, altering solubility .
    • Thermal stress : Incubate at 40–60°C for 1–4 weeks, monitoring via HPLC.
  • Degradation Analysis :
    • Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify hydrolyzed products (e.g., cleavage of the triazole-propanoic acid bond) .
    • Kinetic modeling : Calculate degradation rate constants (e.g., Arrhenius plots for temperature effects) .

Advanced: How can conflicting biological activity data from different assay models be resolved?

Methodological Answer:

  • Assay standardization : Normalize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
  • Dose-response curves : Compare EC50_{50} values across models; discrepancies may indicate off-target effects.
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with biophysical methods (e.g., SPR or ITC) .

Basic: What solubility profiles guide experimental design for this compound?

Methodological Answer:

  • Solubility testing : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. The dihydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in water) .
  • Buffer compatibility : Avoid phosphate buffers if precipitation occurs; instead, use Tris-HCl or HEPES .

Advanced: How can molecular docking predict interactions with biological targets?

Methodological Answer:

  • Target selection : Identify homologs (e.g., fungal CYP51 for triazole antifungals) using BLAST .
  • Docking software : Use AutoDock Vina or Schrödinger Maestro; optimize protonation states (e.g., triazole at physiological pH) .
  • Validation : Compare predicted binding energies with experimental IC50_{50} values from enzyme assays .

Basic: What crystallization strategies yield high-purity dihydrochloride salt?

Methodological Answer:

  • Salt formation : Add HCl (2 eq.) to the free base in ethanol, followed by slow evaporation .
  • Recrystallization : Use ethanol-water (3:1) to remove byproducts; monitor crystal growth via polarized microscopy .

Advanced: Which metabolomic approaches elucidate the compound’s metabolic pathways?

Methodological Answer:

  • In vitro hepatocyte models : Incubate with primary hepatocytes and analyze metabolites via LC-MS/MS .
  • Stable isotope tracing : Use 13^{13}C-labeled compound to track incorporation into TCA cycle intermediates .
  • Pathway mapping : Tools like MetaboAnalyst identify enriched pathways (e.g., amino acid metabolism) .

Retrosynthesis Analysis

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Strategy Settings

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 2
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride

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